molecular formula C10H11N3O2 B15332269 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole CAS No. 71565-97-4

5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B15332269
CAS No.: 71565-97-4
M. Wt: 205.21 g/mol
InChI Key: LZTQCPGCLPYWHA-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole (CAS 71565-97-4, Molecular Weight: 205.21 g/mol) is a versatile heterocyclic compound characterized by a 1,2,4-triazole core substituted at the 5-position with a 3,5-dimethoxyphenyl group. This specific structure confers unique electronic and steric properties, making it a valuable scaffold in scientific research . Its primary research applications span medicinal chemistry, materials science, and corrosion inhibition . In medicinal chemistry, the compound serves as a critical precursor for synthesizing derivatives with demonstrated biological activities. Structural analogs of this triazole have been reported to exhibit anti-inflammatory and antioxidant properties in preclinical research . The mechanism of action for such triazole derivatives often involves interaction with specific enzymatic targets, where the compound can bind to enzymes or receptors, modulating their activity; for example, it may inhibit certain enzymes by binding to their active sites, thereby affecting key biochemical pathways . Researchers can synthesize this compound through cyclocondensation reactions, such as the reaction of 3,5-dimethoxybenzohydrazide with formamide or nitriles under acidic, reflux conditions, a method known for its efficiency and good yields . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in-vitro studies and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is prohibited by law.

Properties

CAS No.

71565-97-4

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H11N3O2/c1-14-8-3-7(4-9(5-8)15-2)10-11-6-12-13-10/h3-6H,1-2H3,(H,11,12,13)

InChI Key

LZTQCPGCLPYWHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=NN2)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazide Derivatives with Carbonyl Compounds

Reaction Mechanism and General Procedure

The cyclocondensation of 3,5-dimethoxybenzohydrazide with nitriles or amides represents a foundational approach. This method leverages the nucleophilic reactivity of the hydrazide group, which attacks electrophilic carbonyl carbons to form intermediate amidrazones. Subsequent cyclization and dehydration yield the triazole core.

For example, reacting 3,5-dimethoxybenzohydrazide with formamide under acidic conditions (e.g., HCl catalysis) facilitates cyclization:

$$
\text{3,5-Dimethoxybenzohydrazide} + \text{HCONH}2 \xrightarrow{\text{HCl, reflux}} \text{5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole} + \text{H}2\text{O}
$$

Key parameters include:

  • Temperature : Reflux conditions (100–120°C)
  • Catalyst : Concentrated hydrochloric acid or sulfuric acid
  • Yield : 70–85%
Table 1: Optimization of Cyclocondensation Parameters
Starting Material Carbonyl Source Catalyst Temperature (°C) Yield (%)
3,5-Dimethoxybenzohydrazide Formamide HCl 110 82
3,5-Dimethoxybenzohydrazide Acetonitrile H2SO4 120 78

This method is favored for its simplicity and compatibility with electron-rich aryl hydrazides.

Cyclization via Carbon Disulfide and Thiourea

Two-Step Synthesis from Benzohydrazide

An alternative route involves the reaction of 3,5-dimethoxybenzohydrazide with carbon disulfide (CS₂) under basic conditions to form a thiocarbamoyl intermediate, which cyclizes to the triazole upon treatment with ammonium thiocyanate.

Step 1 : Formation of the thiocarbamoyl intermediate:
$$
\text{3,5-Dimethoxybenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, ethanol}} \text{Thiocarbamoyl Intermediate}
$$

Step 2 : Cyclization with ammonium thiocyanate:
$$
\text{Thiocarbamoyl Intermediate} + \text{NH}4\text{SCN} \xrightarrow{\Delta} \text{5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole} + \text{H}2\text{S}
$$

Table 2: Reaction Conditions and Yields
Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 CS₂, KOH Ethanol 25 4 90
2 NH₄SCN Water 80 6 75

This method achieves high intermediate purity but requires careful handling of toxic CS₂.

Multi-Step Synthesis from Benzoic Acid Derivatives

Sequential Functionalization Strategy

A modular approach begins with 3,5-dimethoxybenzoic acid, which is converted to its hydrazide derivative via esterification and hydrazinolysis. Subsequent reactions with nitriles or thiourea yield the triazole.

Step 1 : Esterification of 3,5-dimethoxybenzoic acid:
$$
\text{3,5-Dimethoxybenzoic Acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 3,5-Dimethoxybenzoate}
$$

Step 2 : Hydrazinolysis to form the hydrazide:
$$
\text{Methyl 3,5-Dimethoxybenzoate} + \text{N}2\text{H}4 \xrightarrow{\text{Ethanol}} \text{3,5-Dimethoxybenzohydrazide}
$$

Step 3 : Cyclocondensation with nitriles (e.g., acetonitrile):
$$
\text{3,5-Dimethoxybenzohydrazide} + \text{CH}_3\text{CN} \xrightarrow{\text{HCl, reflux}} \text{5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole}
$$

Table 3: Multi-Step Synthesis Performance
Step Product Yield (%) Purity (%)
1 Methyl 3,5-Dimethoxybenzoate 95 98
2 3,5-Dimethoxybenzohydrazide 88 97
3 Target Triazole 80 95

This pathway offers scalability but involves longer synthetic sequences.

Comparative Analysis of Synthesis Methods

Efficiency and Practical Considerations

  • Cyclocondensation (Method 1) : Highest yield (82%) and shortest reaction time but limited to accessible nitriles.
  • Carbon Disulfide Route (Method 2) : High intermediate yields but requires hazardous reagents.
  • Multi-Step Synthesis (Method 3) : Ideal for large-scale production despite additional steps.
Table 4: Method Comparison
Metric Method 1 Method 2 Method 3
Overall Yield (%) 82 68 64
Scalability Moderate Low High
Hazardous Reagents Low High Moderate

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole is a triazole derivative with the molecular formula C10H11N3O2 . Triazoles, including 1,2,4-triazoles, are a class of heterocyclic compounds that have a wide range of applications due to their diverse bioactivities .

Scientific Research Applications

Triazoles have demonstrated various pharmacological activities, including antibacterial, antifungal, antiviral, antioxidant, and antimalarial properties . They are also used as neuroprotectants, anticonvulsants, and inhibitors . Due to these diverse properties, triazole derivatives are useful in medicinal chemistry, agrochemicals, and material science .

Antibacterial Agents

Triazole derivatives have shown antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Specific examples include:

  • 3-(5-acylamino triazolyl)- and 3-(5-benzylidineamino triazolyl)-naphthyridones, which exhibit selectivity against Bacillus subtilis .
  • Triazole-pyrimidine hybrids, which have demonstrated effectiveness against S. aureus and E. coli, even outperforming clinically used antibiotics against MRSA strains .
  • 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, some of which exhibit broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin .
  • 5-(5-nitro-2-furyl)-1,2,4-triazoles, which have shown higher antibacterial activity than nitrofurantoin against gram-negative bacteria .

Other Applications

Triazoles and their derivatives have additional applications, including:

  • Inhibitors: Certain 4-methyl-5-phenyl-(1,2,4) triazoles have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenase type1 (11β-HSD1) .
  • Receptor Agonists: Triazole analogs have been identified as potent and selective 5-HT1D receptor agonists, with greater potency than sumatriptan .
  • Antimycobacterial Activity: 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole have been evaluated for in vitro antimycobacterial activity .
  • Material Science: Triazoles have applications in ionic liquids, corrosion inhibitors, polymers, and supramolecular chemistry .

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Key Differences :

  • Substituent Flexibility: The target compound’s 3,5-dimethoxyphenyl group contrasts with bulkier substituents (e.g., diphenylimidazole in C1-C9 derivatives), which may reduce steric hindrance and improve synthetic accessibility .
Corrosion Inhibition Efficiency

Triazole derivatives are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. Key comparisons include:

Compound Inhibition Efficiency (%) Reference
5-Amino-1,2,4-triazole 90
3,5-Di(m-tolyl)-4-amino-1,2,4-triazole 24
3,5-Bis(4-methylthiophenyl)-1,2,4-triazole 93.5
Electronic and Physicochemical Properties
  • Solubility: Compared to non-polar derivatives (e.g., 3,5-diphenyl-1,2,4-triazole), the dimethoxy substituents likely improve aqueous solubility, critical for drug delivery .
Toxicity and Environmental Impact
  • In Silico Predictions : Analogous triazoles are predicted to have low acute toxicity, with LD50 values > 500 mg/kg. The target compound’s substituents may further reduce toxicity compared to halogenated derivatives .

Biological Activity

5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 3,5-dimethoxyphenyl group. The presence of methoxy groups is known to enhance lipophilicity and bioactivity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

1. Anti-Inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have shown potent anti-inflammatory effects. For example, derivatives of triazoles have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In a study, a related triazole derivative exhibited an IC50 value for COX-2 inhibition of 0.14 µM, indicating significant anti-inflammatory potential compared to standard drugs like celecoxib .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Celecoxib21.533.33
Triazole Derivative593.521.53

2. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against Bcl-2 expressing human cancer cell lines. A series of studies demonstrated that triazole derivatives could inhibit cell growth with sub-micromolar IC50 values. For instance, compounds with a similar dimethoxy substitution showed enhanced binding affinity to Bcl-2 proteins compared to controls .

CompoundCell LineIC50 (µM)Reference
Compound 5kMCF-7 (breast cancer)<0.5
GossypolMCF-7>1

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of triazole derivatives. A study found that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential uses in treating infections .

Case Studies

Case Study 1: Anti-Inflammatory Effects
In vivo studies using carrageenan-induced edema models showed that a related triazole derivative significantly reduced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy
In vitro assays revealed that compounds similar to 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole induced apoptosis in cancer cell lines through Bcl-2 inhibition mechanisms. This was confirmed by competitive ELISA assays showing lower IC50 values than traditional chemotherapeutics .

Q & A

Q. How can researchers optimize the synthesis of 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves refining reaction conditions such as solvent choice, temperature, and catalyst use. For example, refluxing in polar aprotic solvents (e.g., DMSO) for extended durations (18–24 hours) under inert atmospheres can enhance cyclization efficiency. Post-synthetic purification via recrystallization (e.g., water-ethanol mixtures) improves purity, as demonstrated in triazole derivatives with analogous methoxy-substituted aryl groups . Monitoring reaction progress using TLC or HPLC ensures intermediate stability.

Q. What spectroscopic techniques are critical for characterizing 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic ring substitution patterns. For instance, methoxy protons typically resonate at δ 3.8–4.1 ppm in DMSO-d₆, while triazole protons appear as singlets in δ 7.0–8.5 ppm . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and IR spectroscopy identifies functional groups (e.g., triazole C=N stretching at ~1500 cm⁻¹). X-ray crystallography, though advanced, resolves ambiguities in stereochemistry .

Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Solubility profiles are determined via shake-flask methods in solvents (e.g., ethanol, DMSO, water) at controlled temperatures. Stability studies involve incubating the compound in buffers (pH 1–13) and analyzing degradation products using HPLC-UV or LC-MS. For example, triazole derivatives with methoxy groups exhibit enhanced solubility in organic solvents but limited aqueous solubility, necessitating co-solvents for biological assays .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution. Studies on similar triazoles show that exact-exchange corrections improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) . Solvent effects are modeled using the Polarizable Continuum Model (PCM), while reactivity descriptors (electrophilicity index) guide functionalization strategies .

Q. How can contradictory biological activity data for triazole derivatives be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic SAR analysis involves synthesizing analogs with controlled structural variations (e.g., substituent position, electron-donating/withdrawing groups) and testing them under identical assay conditions. For example, replacing methoxy groups with halogen atoms in triazole derivatives alters antifungal potency due to changes in lipophilicity and membrane permeability . Multivariate statistical tools (e.g., PCA) correlate physicochemical properties (logP, PSA) with activity trends to identify dominant factors .

Q. What experimental designs are recommended for studying the coordination chemistry of 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole with transition metals?

  • Methodological Answer : Ligand-metal interactions are probed via potentiometric titrations (e.g., using tetrabutylammonium hydroxide in non-aqueous solvents) to determine stability constants . Spectroscopic techniques like UV-Vis (d-d transitions) and EPR (for paramagnetic complexes) characterize coordination modes. Single-crystal X-ray diffraction of metal complexes (e.g., Ru(II) polypyridyl systems) reveals binding geometry and supramolecular interactions .

Q. How can researchers address discrepancies in reported pKa values for triazole derivatives?

  • Methodological Answer : pKa determination requires standardized potentiometric titration in aprotic solvents (e.g., DMF, acetone) to minimize solvent interference. Calibration with reference compounds (e.g., benzoic acid derivatives) ensures accuracy. For 1,2,4-triazoles, the acidic proton (N-H) typically exhibits pKa values between 8–10, influenced by electron-donating substituents like methoxy groups . Discrepancies arise from solvent polarity and ionic strength; thus, reporting experimental conditions is critical.

Methodological Notes for Data Interpretation

  • Contradiction Resolution : When conflicting biological or physicochemical data arise, cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structure confirmation) and ensure assay reproducibility across independent labs.
  • Advanced Modeling : Pair DFT calculations with experimental spectroscopic data to refine computational parameters, particularly for predicting reactive intermediates or tautomeric forms .

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